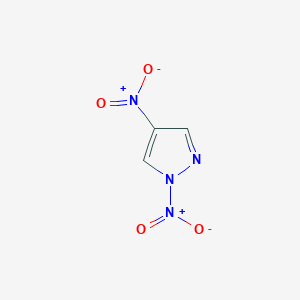

1,4-dinitro-1H-pyrazole

Übersicht

Beschreibung

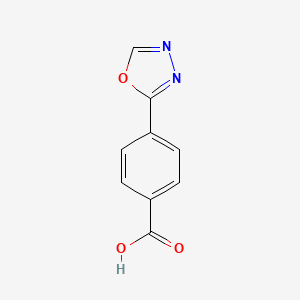

1,4-Dinitro-1H-pyrazole is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Synthesis Analysis

The synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine has been reported . The synthesis involved the preparation of all synthetically accessible symmetric tetranitro-3,3’-bipyrazoles. A method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine and its nitration was studied .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The structure is characterized by the presence of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Chemical Reactions Analysis

The chemical reactions of this compound have been studied . The reactions involve the introduction of an amino group in a pyrazole ring through various methods such as vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . The compound has a molecular formula of C3H2N4O4 and an average mass of 158.072 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing neutral energetic materials based on N-functionalization of pyrazole derivatives, specifically targeting the synthesis of various derivatives to enhance their energetic properties. These compounds exhibit high densities, positive heats of formation, and theoretical performance parameters, making them competitive candidates for use as high-energy-density materials (Li et al., 2016).

Thermal Behaviors and Stability

The thermal decomposition kinetics and mechanisms of synthesized pyrazole derivatives have been studied, revealing their high activation energy and specific decomposition stages, indicating their potential stability and safety as energetic materials (Wang et al., 2012).

Energetic Performance

Multifunctionalization strategies have been employed to create a new family of pyrazole-based materials with enhanced energetic performance. These strategies involve incorporating nitramine-based ionic derivatives that exhibit good energetic performance and molecular stability, showcasing their application potential in advanced energetic materials (Yin et al., 2015).

Heat-resistant Explosives

Novel pyrazole derivatives have been synthesized and characterized as potential heat-resistant explosives. These compounds have been evaluated for their thermal stability, sensitivity towards impact and friction, and detonation performance, showing superior properties compared to commonly used explosives (Li et al., 2016).

Thermal and Chemical Stability

Research has also focused on the thermal and chemical stability of pyrazole-based metal–organic frameworks, revealing their exceptional stability under extreme conditions. These frameworks, with high surface area and exposed metal sites, offer promising applications beyond explosives, including catalysis (Colombo et al., 2011).

Safety and Hazards

1,4-Dinitro-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Wirkmechanismus

Target of Action

1,4-Dinitro-1H-pyrazole, also known as 1,4-dinitropyrazole, is a compound that has been recognized as a desirable template for the creation of promising energetic compounds It’s known that nitro derivatives of pyrazole, such as 1,4-dinitropyrazole, have been used in the synthesis and characterization of polynitrogen heterocycles . These heterocycles serve as the basis for the design of new, safe, and environmentally benign energetic materials .

Mode of Action

The interaction of 1,4-dinitropyrazole with its targets involves several chemical reactions. For instance, the introduction of an amino group in a pyrazole ring can be achieved through various methods such as vicarious nucleophilic substitution of a hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of an amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group . These interactions result in the formation of new compounds with different properties.

Biochemical Pathways

The compound is involved in the synthesis of polynitrogen heterocycles , which are used in the design of energetic materials. The downstream effects of these pathways would be the creation of new compounds with high energy content, sensitivity, and thermal stability .

Result of Action

It’s known that the compound plays a crucial role in the synthesis of polynitrogen heterocycles . These heterocycles are used in the design of energetic materials, suggesting that the compound’s action results in the creation of materials with high energy content, sensitivity, and thermal stability .

Eigenschaften

IUPAC Name |

1,4-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-4-5(2-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXKSXDNAQPZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428301 | |

| Record name | 1,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35852-77-8 | |

| Record name | 1,4-Dinitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35852-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

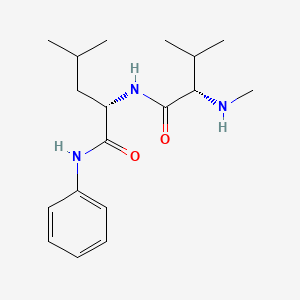

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)

![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)